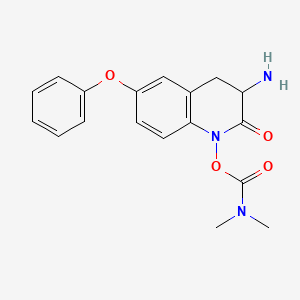
(3-amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1-yl) N,N-dimethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are known for their wide range of applications in pharmaceuticals, agriculture, and chemical industries. This particular compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate typically involves the carbamoylation of primary, secondary, and aromatic amines using dimethyl carbonate in a flow system over solid catalysts . This method is preferred due to its environmentally friendly nature, avoiding the use of hazardous materials like phosgene. The reaction proceeds as follows: [ \text{RNH}_2 + \text{(CH}_3\text{O)}_2\text{CO} \rightarrow \text{RNHCOOCH}_3 + \text{CH}_3\text{OH} ] where R represents the amine group.
Industrial Production Methods
In industrial settings, the synthesis of carbamates often involves the use of phosgene or phosgene derivatives, although safer alternatives like dimethyl carbonate are increasingly being adopted. The reaction conditions typically include the use of catalysts such as Fe₂O₃/SiO₂ or Fe₂O₃/CoO/NiO/SiO₂ at elevated temperatures (around 150°C) to achieve high yields and selectivity .
化学反应分析
Types of Reactions
(S)-3-Amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various quinoline derivatives, hydroxylated compounds, and substituted carbamates, depending on the specific reaction conditions and reagents used.
科学研究应用
(S)-3-Amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
作用机制
The mechanism of action of (S)-3-Amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate involves its interaction with specific molecular targets. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is mediated through the carbamate group, which forms a covalent bond with the serine residue in the active site of the enzyme, leading to its inhibition.
相似化合物的比较
Similar Compounds
N,N-Dimethylcarbamoylcholine: A potent acetylcholinesterase inhibitor with similar biological activities.
Carbamoylcholine: Another acetylcholinesterase inhibitor with a different structural motif but similar mechanism of action.
Uniqueness
(S)-3-Amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate is unique due to its specific structural features, including the quinoline ring and the phenoxy group, which contribute to its distinct biological activities and chemical reactivity. Its ability to act as a slow-binding inhibitor of acetylcholinesterase sets it apart from other carbamate compounds .
属性
分子式 |
C18H19N3O4 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
(3-amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C18H19N3O4/c1-20(2)18(23)25-21-16-9-8-14(24-13-6-4-3-5-7-13)10-12(16)11-15(19)17(21)22/h3-10,15H,11,19H2,1-2H3 |
InChI 键 |
HSMJZDISXPNYOT-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)ON1C2=C(CC(C1=O)N)C=C(C=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



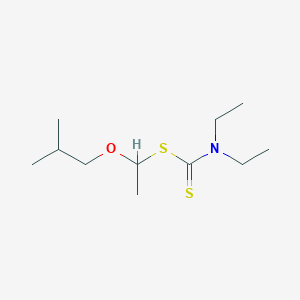

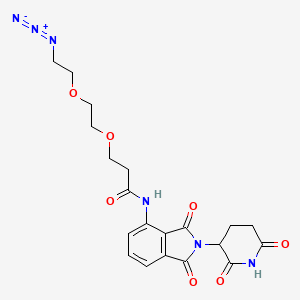
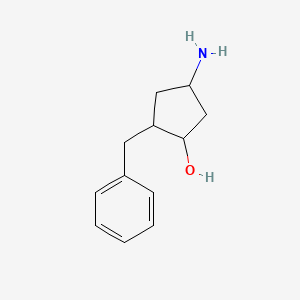
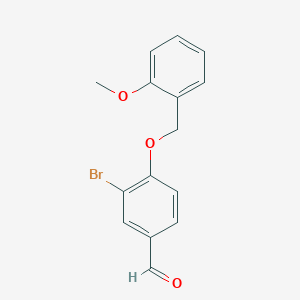

![(3-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B14779987.png)
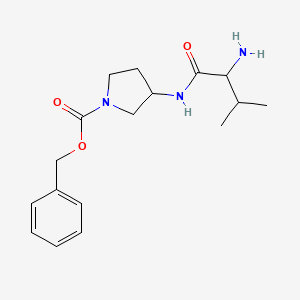
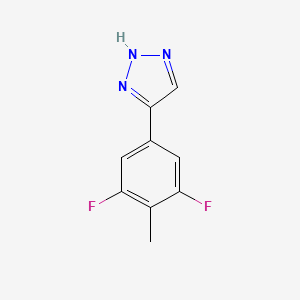
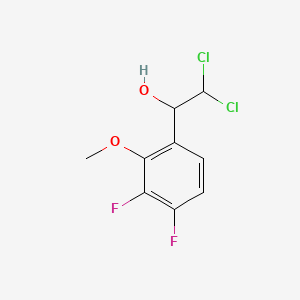
![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridazine-3-carboxamide](/img/structure/B14780012.png)
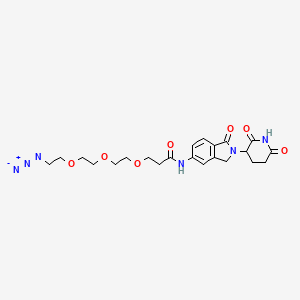
![tert-Butyl 8-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14780029.png)
